Physicochemical Divergence: LogP and pKa Shift Relative to Amantadine and Rimantadine
1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine exhibits a computed XLogP3 of 1.9 and a predicted pKa of 10.47, which differ from the corresponding values of the clinically used adamantane antiviral agents amantadine (XLogP3 2.0; pKa 10.7) and rimantadine (XLogP3 3.0; pKa 10.5). The 0.1-unit lower LogP compared to amantadine and the 1.1-unit reduction relative to rimantadine indicate moderately reduced lipophilicity, which may translate to lower non-specific membrane binding and altered CNS penetration kinetics [1]. The slightly lower pKa suggests a marginally higher fraction of uncharged amine at physiological pH, potentially influencing passive diffusion and receptor-binding thermodynamics .
| Evidence Dimension | Computed XLogP3 and Predicted pKa |
|---|---|
| Target Compound Data | XLogP3: 1.9; pKa: 10.47 |
| Comparator Or Baseline | Amantadine (XLogP3 2.0; pKa 10.7); Rimantadine (XLogP3 3.0; pKa 10.5) |
| Quantified Difference | ΔLogP: -0.1 (vs. amantadine), -1.1 (vs. rimantadine); ΔpKa: -0.23 (vs. amantadine), -0.03 (vs. rimantadine) |
| Conditions | Computed properties based on standardized prediction algorithms (XLogP3, ACD/Labs pKa prediction) |
Why This Matters
These quantitative physicochemical differences inform compound selection for assays where lipophilicity and ionization state are critical variables (e.g., blood-brain barrier permeability, PAMPA, cellular accumulation studies).
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16784844 (XLogP3-AA 1.9). View Source
